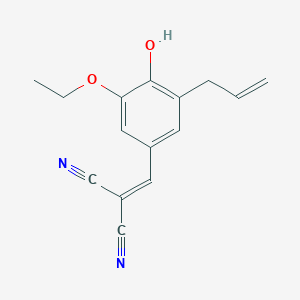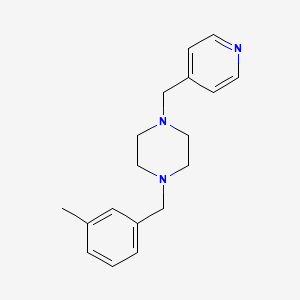
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide, also known as MPAA, is a synthetic compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known to exhibit diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. This inhibition leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be stable in biological fluids, making it a potential candidate for in vivo studies. This compound has also been shown to exhibit good solubility in organic solvents, allowing for easy preparation of stock solutions for laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide in laboratory experiments is its stability in biological fluids. This allows for the accurate measurement of its biological activity. Additionally, this compound exhibits low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water. This can make it difficult to prepare solutions for in vitro studies.
Zukünftige Richtungen
There are several future directions for research on 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide. One area of interest is the development of this compound-based anticancer agents. This could involve the synthesis of analogs of this compound to improve its potency and selectivity towards cancer cells. Another area of interest is the development of this compound-based anti-inflammatory agents. This could involve the synthesis of analogs of this compound to improve its activity towards pro-inflammatory cytokines. Additionally, the antimicrobial activity of this compound could be further explored to develop new antimicrobial agents.
Synthesemethoden
The synthesis of 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide involves the reaction of 5-methyl-2-furancarboxylic acid with 4-phenoxyaniline in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with acryloyl chloride in the presence of triethylamine to yield this compound. The purity of the compound is ensured by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Eigenschaften
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-7-10-18(23-15)13-14-20(22)21-16-8-11-19(12-9-16)24-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNANDNWFJUUDV-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)



![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)
